Difenopenten
Description
Difenopenten is a synthetic herbicide classified under phenoxy acid derivatives. Its systematic name is (E)-4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid (ANSI K62.241-1980) . It functions primarily as a selective herbicide, targeting broadleaf weeds and grasses by mimicking plant auxins, leading to uncontrolled growth and eventual plant death. Structurally, it features a phenoxy-phenoxy backbone with a pentenoic acid chain and a trifluoromethyl substituent, which enhances its stability and bioactivity .
Properties
CAS No. |
81416-44-6 |
|---|---|
Molecular Formula |
C18H15F3O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoic acid |
InChI |
InChI=1S/C18H15F3O4/c1-12(2-11-17(22)23)24-14-7-9-16(10-8-14)25-15-5-3-13(4-6-15)18(19,20)21/h2-12H,1H3,(H,22,23)/b11-2+ |
InChI Key |
ZJXKMHFMOPXCOJ-BIIKFXOESA-N |
SMILES |
CC(C=CC(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Isomeric SMILES |
CC(/C=C/C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C=CC(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structurally Similar Compounds
Difenopenten belongs to the diphenyl ether and phenoxy acid herbicide families. Its closest analogs include:
- Diclofop (2-(4-(2,4-dichlorophenoxy)phenoxy)propanoic acid)
- Fluazifop ((±)-2-[4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid)
- Clomeprop (2-(2,4-dichlorophenoxy)propionanilide)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Research Findings
Molecular dynamics simulations suggest its binding energy (-9.2 kcal/mol) exceeds that of diclofop (-7.8 kcal/mol), correlating with higher endocrine disruption risk .
Structural Determinants of Activity: The trifluoromethyl group in this compound enhances lipid solubility, improving cellular uptake compared to chlorine-substituted analogs like diclofop . The pentenoic acid chain increases conformational flexibility, allowing stronger interactions with auxin receptors and TH transport proteins .
Environmental Persistence: this compound’s half-life in soil (30–60 days) is longer than diclofop (15–20 days), likely due to its stable CF₃ group .
Mechanistic Divergences Among Analogs
- Auxin Mimicry vs. Enzyme Inhibition: While this compound and 2,4-D act via auxin mimicry, fluazifop targets acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis .
- TH Pathway Specificity: this compound uniquely disrupts TH transport proteins, whereas diclofop primarily affects biosynthesis enzymes like thyroid peroxidase .
Implications for Agricultural and Environmental Use
- Selectivity: this compound’s trifluoromethyl group improves crop selectivity in cereals compared to non-selective 2,4-D .
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